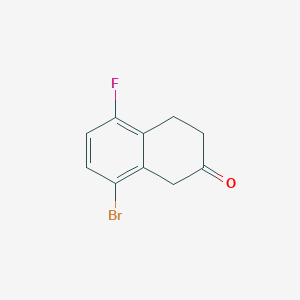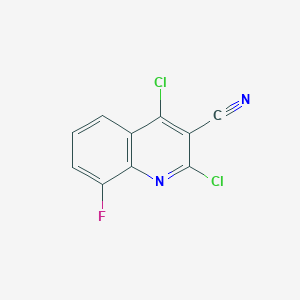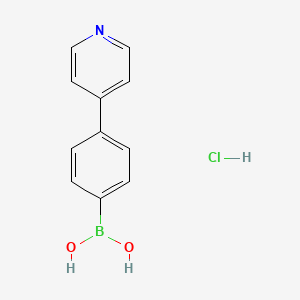
Methyl 4-(2-bromo-3-oxobutyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-bromo-3-oxobutyl)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a benzoate ester group and a brominated oxobutyl side chain. This compound is often used in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-bromo-3-oxobutyl)benzoate typically involves the bromination of a precursor compound. One common method is the bromination of 4-(4-oxobutyl)benzoic acid methyl ester using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. This process includes the preparation of the precursor compound, followed by bromination and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Methyl 4-(2-bromo-3-oxobutyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The oxobutyl side chain can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the oxobutyl side chain can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include alcohols and other reduced derivatives
科学研究应用
Methyl 4-(2-bromo-3-oxobutyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of Methyl 4-(2-bromo-3-oxobutyl)benzoate involves its interaction with various molecular targets. The bromine atom and the carbonyl group in the oxobutyl side chain play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles, leading to the formation of new chemical bonds. Additionally, the carbonyl group can participate in oxidation and reduction reactions, altering the compound’s chemical properties and biological activity .
相似化合物的比较
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar in structure but with a different substitution pattern on the benzoate ring.
Methyl 4-bromobenzoate: Lacks the oxobutyl side chain, making it less reactive in certain chemical reactions.
Methyl 4-(2-pyridyl)benzoate: Contains a pyridyl group instead of a brominated oxobutyl side chain
Uniqueness
Methyl 4-(2-bromo-3-oxobutyl)benzoate is unique due to the presence of both a bromine atom and a carbonyl group in the oxobutyl side chain. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and scientific research .
属性
分子式 |
C12H13BrO3 |
|---|---|
分子量 |
285.13 g/mol |
IUPAC 名称 |
methyl 4-(2-bromo-3-oxobutyl)benzoate |
InChI |
InChI=1S/C12H13BrO3/c1-8(14)11(13)7-9-3-5-10(6-4-9)12(15)16-2/h3-6,11H,7H2,1-2H3 |
InChI 键 |
CRPLLXGWIREWJZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(CC1=CC=C(C=C1)C(=O)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylcarbamoyl)propanoic acid](/img/structure/B13650079.png)


![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650102.png)






![2,6-Dichloropyrido[2,3-b]pyrazine](/img/structure/B13650132.png)
